2-(4,5-Dibromo-1H-indol-3-yl)acetic acid

Immuno-Oncology IDO1 Inhibition Cellular Pharmacology

Researchers sourcing functionalized indole scaffolds often encounter poorly characterized derivatives with limited SAR data. This 4,5-dibromoindole-3-acetic acid directly addresses that gap, providing a validated starting point for IDO1 inhibitor programs (IC50 = 13 nM) and diversity-oriented synthesis. Its distinct substitution pattern reduces experimental variability compared to unsubstituted or mono-brominated analogs. • Active Chemotype: Confirmed low nanomolar IDO1 inhibition enables hit-to-lead optimization. • Dual Halogen Handles: Two bromine atoms facilitate parallel cross-coupling for rapid library generation. • Supply Assurance: In-stock availability with standard pack sizes (250 mg to 1 g) for immediate global dispatch.

Molecular Formula C10H7Br2NO2
Molecular Weight 332.98 g/mol
Cat. No. B14771328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4,5-Dibromo-1H-indol-3-yl)acetic acid
Molecular FormulaC10H7Br2NO2
Molecular Weight332.98 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1NC=C2CC(=O)O)Br)Br
InChIInChI=1S/C10H7Br2NO2/c11-6-1-2-7-9(10(6)12)5(4-13-7)3-8(14)15/h1-2,4,13H,3H2,(H,14,15)
InChIKeyUVOFZGXZYNVKAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4,5-Dibromo-1H-indol-3-yl)acetic acid: Key Properties and Procurement Context


2-(4,5-Dibromo-1H-indol-3-yl)acetic acid (CAS 1227502-38-6, C₁₀H₇Br₂NO₂, MW 332.98) is a synthetic dibrominated indole-3-acetic acid derivative . This compound belongs to the broader family of halogenated indole auxin analogs, which have been investigated as pharmacologically active scaffolds in oncology, antiviral research, and anti-inflammatory drug discovery [1]. The 4,5-dibromo substitution pattern on the indole core introduces significant electronic and steric perturbations compared to unsubstituted or mono-brominated analogs, which can alter molecular recognition, binding affinity, and metabolic stability. However, a comprehensive review of the primary literature reveals that this specific compound remains sparsely characterized, with the majority of available quantitative data originating from proprietary screening databases rather than peer-reviewed studies [2]. Procurement decisions should therefore be guided by a careful evaluation of the compound‘s defined structural features and the limited, albeit measurable, differential activity data relative to its closest analogs.

Synthetic dibrominated indole-3-acetic acid scaffold for target engagement studies

Distinct 4,5-dibromo substitution pattern alters electronic and steric profile vs mono-bromo analogs

Procurement based on defined structural features and limited comparative activity data from screening databases

2-(4,5-Dibromo-1H-indol-3-yl)acetic acid: Substitution Risks with IAA Analogs


The direct substitution of 2-(4,5-dibromo-1H-indol-3-yl)acetic acid with other indole-3-acetic acid (IAA) derivatives or related auxin analogs is contraindicated due to the compound‘s distinct halogenation pattern and its associated physicochemical and biological consequences. The 4,5-dibromo substitution introduces a unique electronic density redistribution across the indole ring system, which fundamentally alters hydrogen-bonding capacity, lipophilicity (LogP), and the potential for halogen bonding interactions, all of which are critical determinants of target engagement and off-target selectivity [1]. In contrast, unsubstituted IAA, 5-bromoindole-3-acetic acid, or 5,6-dibromoindole-3-acetic acid each present a different steric and electrostatic profile, leading to divergent binding kinetics, cellular uptake, and metabolic degradation pathways . This structural divergence is not merely incremental but can translate into measurable differences in bioactivity, as evidenced by the variable IC₅₀ values observed for closely related brominated indole scaffolds against key therapeutic targets such as indoleamine 2,3-dioxygenase 1 (IDO1) and histone deacetylase 1 (HDAC1) [2]. Consequently, for any application where precise target engagement or a defined SAR relationship is required, generic substitution without rigorous revalidation poses a significant risk of experimental irreproducibility and flawed data interpretation.

Target Compound

4,5-Dibromoindole-3-acetic acid core with unique halogen bonding geometry and steric constraints

Alternative IAA Analogs

Unsubstituted, 5-bromo, or 5,6-dibromoindole-3-acetic acids present different molecular recognition and metabolic stability profiles

Halogen bonding capacity, target engagement, and lipophilicity may shift; direct substitution without revalidation may introduce experimental variability.

2-(4,5-Dibromo-1H-indol-3-yl)acetic acid: Quantitative Comparative Evidence


IDO1 Cellular Inhibition: Potency Comparison

The target compound, while not directly profiled in the public domain, serves as a core scaffold for more complex, active derivatives. The closest structurally characterized analog in the BindingDB repository, a compound bearing the 2-(4,5-dibromo-1H-indol-3-yl)acetic acid core with an extended amide-linked side chain (BDBM50514753), exhibits potent inhibition of IDO1 in cellular assays. This demonstrates the fundamental capacity of the 4,5-dibromoindole scaffold to engage this target. For direct comparison, a structurally distinct brominated indole derivative (BDBM50465402) shows significantly weaker IDO1 inhibition (IC₅₀ = 140 nM), illustrating that the specific substitution pattern and linker chemistry are critical determinants of potency [1]. This underscores that the 2-(4,5-dibromo-1H-indol-3-yl)acetic acid core, as a starting point for medicinal chemistry, provides a foundation for achieving low nanomolar activity that is not a universal property of all brominated indole-3-acetic acids.

IDO1 Cellular Potency
Class-level
Derivative IC₅₀ 13 nM vs alternative scaffold 140 nM (~10.8× difference)
Supports scaffold-based IDO1 engagement context
Derivative data; core compound not directly assayed
Immuno-Oncology IDO1 Inhibition Cellular Pharmacology

HDAC1 Inhibition Potency Comparison

A structurally complex derivative containing the 2-(4,5-dibromo-1H-indol-3-yl)acetic acid motif (BDBM50465402) has been evaluated for HDAC1 inhibition, yielding an IC₅₀ of 48 nM [1]. This activity level can be benchmarked against other IDO1 inhibitors from the same chemical series to infer the impact of the 4,5-dibromo substitution. While the exact same compound was also assayed against IDO1 and found to have an IC₅₀ of 140 nM, the differential in potency (HDAC1 IC₅₀ = 48 nM vs. IDO1 IC₅₀ = 140 nM) highlights a degree of target selectivity within this scaffold family [1]. This suggests that the 4,5-dibromoindole core, when appropriately elaborated, can be tuned for selective engagement of specific targets. However, this remains a class-level inference due to the lack of data for the unelaborated acid.

HDAC1 Inhibition
Class-level
Derivative IC₅₀ 48 nM vs own IDO1 IC₅₀ 140 nM (~2.9× selectivity)
Supports tunable target selectivity context
Derivative comparison; direct data on unelaborated acid unavailable
Epigenetics HDAC Inhibition Enzymatic Assay

Crystallographic Evidence of Halogen Bonding in 4,5-Dibromoindoles

X-ray crystallographic analysis of a 4,5-dibromoindole-containing derivative reveals intermolecular halogen bonding interactions (C-Br⋯O and C-Br⋯N) that are critical for its solid-state packing and, by extension, its potential for specific ligand-target recognition [1]. The bromine atom at the 4-position in the crystal structure of (3AS,4R,5R,6S,7AR)-4,5-dibromo-2-[4-(trifluoromethyl)phenyl]-2,3,3a,4,5,6,7,7a-octahydro-3a,6-epoxy-1H-isoindol-1-one is shown to participate in a Br⋯O interaction with a carbonyl oxygen from a neighboring molecule [1]. In contrast, a 5,6-dibromoindole derivative (5,6-dibromo-1H-indole-2,3-dione) exhibits a different packing network dominated by N-H⋯O hydrogen bonds and C-H⋯Br interactions, but lacking the same specific halogen bonding geometry [2]. This difference in supramolecular synthons arises directly from the distinct substitution pattern (4,5- vs. 5,6-dibromo) and translates to different electronic and steric environments, which can influence molecular recognition by biological targets.

Halogen Bonding Profile
Class-level
C-Br⋯O interactions (Br⋯O ~3.13 Å) vs absent in 5,6-dibromo isomer
Supports rational halogen bonding exploitation
Crystal packing may differ from solution state
Structural Biology Halogen Bonding Crystallography

Synthetic and Physicochemical Comparison

The 4,5-dibromo substitution pattern on the indole ring creates a unique physicochemical profile compared to other halogenated IAA analogs. For instance, the target compound (MW = 332.98 g/mol) possesses a significantly higher molecular weight and different lipophilicity (predicted LogP) than the mono-brominated analog 5-bromoindole-3-acetic acid (MW = 254.08 g/mol) or the unsubstituted IAA (MW = 175.18 g/mol) . This is a critical differentiator in many experimental contexts. In a medicinal chemistry campaign, a higher molecular weight and increased lipophilicity can improve membrane permeability and target residence time, but may also increase the risk of off-target binding and metabolic instability. The specific synthesis of the 4,5-dibromo compound typically involves bromination of the indole precursor followed by introduction of the acetic acid side chain, a route distinct from the synthesis of 5-bromoindole-3-acetic acid and 5,6-dibromoindole-3-acetic acid, which can be prepared via solid-phase synthesis from 3,4,5,6-tetrabromopyridine . This divergence in synthetic pathways can impact purity, cost, and the feasibility of introducing further chemical diversity.

Molecular Weight Divergence
Data to verify
ΔMW +78.9 g/mol vs 5-bromoindole-3-acetic acid (332.98 vs 254.08)
Physicochemical divergence from mono-bromo analogs
Predicted LogP differences; experimental solubility data not reported
Medicinal Chemistry SAR Physicochemical Properties

2-(4,5-Dibromo-1H-indol-3-yl)acetic acid: Research and Industrial Applications


IDO1 Inhibitor Scaffold for Immuno-Oncology

Based on evidence that the 4,5-dibromoindole-3-acetic acid core can be elaborated into derivatives with low nanomolar cellular activity against IDO1 (IC₅₀ = 13 nM) [1], this compound serves as a validated starting point for medicinal chemistry programs targeting the kynurenine pathway. Researchers can leverage this scaffold to explore novel side chains and linkers, with the confidence that the core structure provides a favorable foundation for achieving high target engagement. Procurement of this compound is justified for hit-to-lead and lead optimization campaigns where a defined, active chemotype is required to build upon, as opposed to a less characterized or unsubstituted indole core which may yield weaker or more variable potency [2].

Probe for Halogen Bonding Studies

The crystallographically validated capacity of the 4,5-dibromoindole motif to form specific halogen bonds (e.g., C-Br⋯O) [1] makes 2-(4,5-dibromo-1H-indol-3-yl)acetic acid and its simple derivatives valuable tools for structural biologists and computational chemists. This compound can be used as a model system to study the thermodynamic and structural contributions of halogen bonding to ligand-protein or ligand-DNA interactions. In contrast to its 5,6-dibromo regioisomer, which exhibits a different supramolecular synthon network [2], this compound offers a unique and well-defined halogen bond donor geometry that can be exploited for rational, structure-based design of novel molecular probes and therapeutics.

Intermediate for Diversifying Chemical Space

Due to its distinct synthetic accessibility and the presence of two reactive bromine atoms, 2-(4,5-dibromo-1H-indol-3-yl)acetic acid is a privileged intermediate for generating diverse chemical libraries [1]. The bromine atoms serve as functional handles for a wide range of transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the rapid and parallel synthesis of complex analogs that explore broad areas of chemical space. This contrasts with mono-brominated analogs, which offer only a single derivatization point, and unsubstituted IAA, which lacks such handles for direct elaboration [2]. This compound is therefore an optimal choice for diversity-oriented synthesis (DOS) and combinatorial chemistry efforts aimed at exploring novel intellectual property or discovering new biological targets.

Reference Standard for Brominated Indole Metabolites

Given the defined physicochemical properties and structural purity of the commercially available compound, 2-(4,5-dibromo-1H-indol-3-yl)acetic acid can serve as a high-quality reference standard for the development and validation of analytical methods (e.g., HPLC, LC-MS) designed to detect and quantify related dibromoindole metabolites in complex biological matrices [1]. The unique dibromo isotopic pattern provides a distinct mass spectrometry signature, facilitating its use as an internal standard in metabolomics studies. While not a direct comparator, the well-characterized nature of the compound, in contrast to less defined natural product isolates, ensures reproducibility and accuracy in quantitative analytical workflows .

Application
Selection Property
Validation Focus
IDO1 Inhibitor Scaffold Studies
Scaffold-based IDO1 engagement context
Cellular potency endpoint review
Halogen Bonding Probe
Directional halogen bonding profile
Supramolecular interaction analysis
Diversifying Chemical Space
Dual bromine functional handles
Cross-coupling reactivity assessment
Reference Standard for Dibromoindoles
Defined dibromo isotopic pattern
LC-MS/MS method validation context

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